![molecular formula C17H16O3 B15284982 Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]- CAS No. 400608-31-3](/img/structure/B15284982.png)
Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene: is an organic compound with the molecular formula C₁₇H₁₆O₃ It is a derivative of benzene, featuring methoxy groups and a phenyl ethynyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethoxybenzene and 4-methoxyphenylacetylene.
Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 1,3-dimethoxybenzene is reacted with 4-methoxyphenylacetylene in the presence of the palladium catalyst and base. The reaction mixture is stirred at an elevated temperature (typically around 80-100°C) for several hours until the reaction is complete.
Purification: The product is purified using column chromatography or recrystallization to obtain pure 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
1,3-Dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.
Coupling Reactions: The ethynyl group can participate in further coupling reactions, such as Glaser coupling or Eglinton coupling.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Coupling Reactions: Copper(I) chloride for Glaser coupling or copper(II) acetate for Eglinton coupling.
Major Products
Nitration: 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]-2-nitrobenzene.
Oxidation: Corresponding quinones or other oxidized derivatives.
Reduction: 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethenyl]benzene or 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethyl]benzene.
Coupling Reactions: Dimers or higher oligomers of the compound.
科学研究应用
1,3-Dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene depends on its specific application:
Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The methoxy and ethynyl groups can influence the binding affinity and specificity.
Chemical Reactions: In chemical reactions, the methoxy groups activate the benzene ring towards electrophilic substitution, while the ethynyl group can participate in coupling reactions.
相似化合物的比较
Similar Compounds
1,3-Dimethoxybenzene: Lacks the ethynyl and phenyl substituents, making it less reactive in coupling reactions.
1,4-Dimethoxybenzene: Similar structure but different substitution pattern, leading to different reactivity.
4-Methoxyphenylacetylene: Contains the ethynyl and methoxy groups but lacks the benzene ring substitution pattern of 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene.
属性
CAS 编号 |
400608-31-3 |
|---|---|
分子式 |
C17H16O3 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C17H16O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h6-12H,1-3H3 |
InChI 键 |
GOPIJZBYBMAVGB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C#CC2=CC(=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzyl-4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B15284900.png)
![1-Methyl-4-{2-[4-(octadecylamino)phenyl]vinyl}pyridinium](/img/structure/B15284903.png)
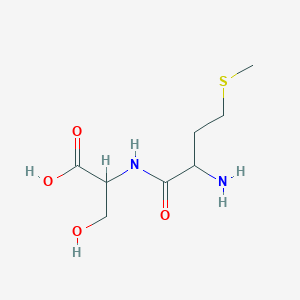
![4-[(3-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15284917.png)
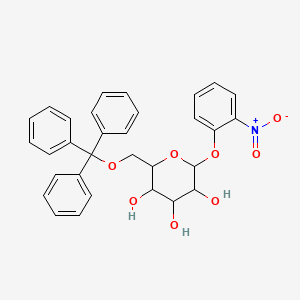
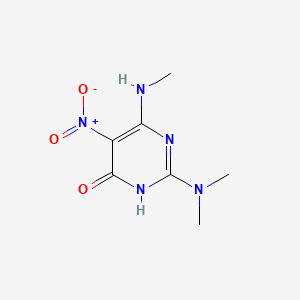
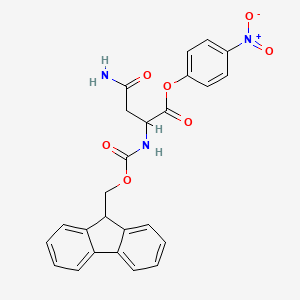
![17-Ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15284947.png)
![5-Bromo-N-{[(2S,5S)-1-(3-fluoro-2-methoxybenzoyl)-5-methylpiperidin-2-YL]methyl}pyridin-2-amine](/img/structure/B15284974.png)
![8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol](/img/structure/B15284979.png)

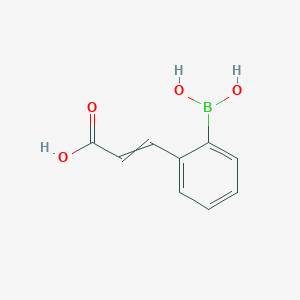
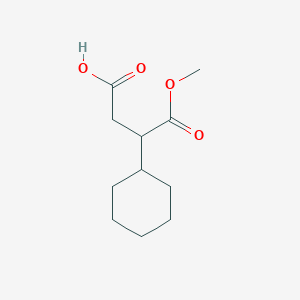
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B15285000.png)
